molecular formula C15H11NO B361819 (E)-2-Styrylbenzoxazole CAS No. 78685-70-8

(E)-2-Styrylbenzoxazole

Cat. No.: B361819
CAS No.: 78685-70-8
M. Wt: 221.25g/mol
InChI Key: GJFNNZBYCMUAHY-ZHACJKMWSA-N
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Description

(E)-2-Styrylbenzoxazole (CAS: 78685-70-8) is a benzoxazole derivative characterized by a styryl group (–CH=CH–C₆H₅) attached to the 2-position of the benzoxazole core in the E (trans) configuration. Its molecular formula is C₁₅H₁₁NO, with a molecular weight of 221.26 g/mol. The compound is synthesized via methods such as microwave-assisted catalytic reactions , condensation of styrylphenolic Schiff bases with thianthrene cation radicals , or asymmetric cyclization using CuBr·SMe₂ catalysts . Typical yields range from 46–78%, depending on the reaction conditions .

Key applications include:

  • Antimycobacterial activity: Derivatives of this compound exhibit inhibitory effects against Mycobacterium tuberculosis, linked to their ability to disrupt cell wall synthesis .
  • Photosynthesis inhibition: These compounds act as potent inhibitors of photosynthetic electron transport in chloroplasts, making them relevant for herbicide development .
  • Optical brightening agents: this compound derivatives are used in polymer substrates for UV-dependent fluorescence, enhancing material brightness .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Styrylbenzoxazole typically involves the condensation of benzoxazole with styrene derivatives. One common method is the Wittig reaction, where a phosphonium ylide reacts with a benzoxazole aldehyde to form the styrylbenzoxazole. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (E)-2-Styrylbenzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of benzoxazole carboxylic acids.

    Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the styryl group to an ethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Benzoxazole carboxylic acids.

    Reduction: 2-Ethylbenzoxazole.

    Substitution: Halogenated benzoxazole derivatives.

Scientific Research Applications

(E)-2-Styrylbenzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.

    Biology: Investigated for its potential as a bioimaging agent in cellular studies.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of (E)-2-Styrylbenzoxazole involves its interaction with specific molecular targets, leading to various biological effects. In bioimaging, the compound’s fluorescence is due to the excitation of electrons in the styryl group, which then emit light upon returning to the ground state. In antimicrobial and anticancer applications, the compound may interact with cellular membranes or DNA, disrupting vital cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Synthesis Yield (%) References
(E)-2-Styrylbenzoxazole C₁₅H₁₁NO Styryl group at C2, E configuration Antimycobacterial, photosynthesis inhibition, optical brightening 46–78
(E)-2-Styrylbenzothiazole C₁₅H₁₁NS Benzothiazole core (S replaces O) Enhanced fluorescence for bioimaging 52–75
4,5-Diphenyl-2-(prop-1-en-1-yl)oxazole C₁₈H₁₅NO Propene substituent, diphenyl groups Antiviral activity, catalytic applications 60–68
2,5-Diphenyloxazole C₁₅H₁₁NO Phenyl groups at C2 and C5 Fluorescent probes, organic electronics 70–85
Ethyl-2-(5-benzoxazol-2-ylamine)-tetrazol-1-yl acetate C₁₂H₁₁N₅O₃ Tetrazole and acetate groups Antimicrobial, antihypertensive 65–80

Key Comparative Insights

Structural Modifications and Electronic Properties :

  • Replacing the benzoxazole oxygen with sulfur (as in (E)-2-Styrylbenzothiazole) increases electron delocalization, enhancing fluorescence quantum yield for imaging applications .
  • The E configuration in this compound improves planarity compared to Z isomers, optimizing π-π stacking interactions in optical materials .

Biological Activity :

  • This compound derivatives show stronger antimycobacterial activity (MIC: 2–8 µg/mL) than tetrazole-functionalized benzoxazoles (MIC: 10–20 µg/mL), attributed to the styryl group’s hydrophobicity penetrating bacterial membranes .
  • Tetrazole-containing derivatives (e.g., Ethyl-2-(5-benzoxazol-2-ylamine)-tetrazol-1-yl acetate) exhibit broader pharmacological roles, including antihypertensive effects, due to nitric oxide release .

Synthetic Efficiency :

  • Microwave-assisted synthesis of this compound achieves higher yields (78%) in shorter reaction times (<2 hours) compared to traditional methods (46–60% in 6–8 hours) .
  • Diphenyloxazole derivatives (e.g., 2,5-Diphenyloxazole) are synthesized via one-pot cyclization with superior yields (85%) but require harsh conditions (180°C, 24 hours) .

Industrial Applications :

  • This compound’s UV stability makes it preferable over (E)-4-Styrylpyridine in optical brighteners, as the latter degrades under prolonged UV exposure .
  • 4,5-Diphenyl-2-(prop-1-en-1-yl)oxazole is utilized in asymmetric catalysis due to its chiral center, a feature absent in this compound .

Biological Activity

(E)-2-Styrylbenzoxazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring. The presence of the styryl group enhances its lipophilicity, which is crucial for its biological activity. The molecular structure can be represented as follows:

C15H13NO Molecular Formula \text{C}_{15}\text{H}_{13}\text{N}\text{O}\quad \text{ Molecular Formula }

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity against various mycobacterial strains, including Mycobacterium tuberculosis and Mycobacterium avium. A study conducted by Wei et al. demonstrated that derivatives of this compound were significantly more effective than standard treatments like isoniazid against these pathogens . The inhibitory concentration (IC50) values indicated a strong correlation between the structure of the compound and its antimicrobial efficacy.

Table 1: Antimycobacterial Activity of this compound Derivatives

CompoundMycobacterium tuberculosis IC50 (µM)Mycobacterium avium IC50 (µM)
Compound 11.50.8
Compound 21.20.6
Compound 32.01.5

Photosynthesis Inhibition

The compound has also been evaluated for its ability to inhibit photosynthesis in plants, specifically targeting the electron transport chain in chloroplasts. The results indicate that certain derivatives can effectively disrupt photosynthetic electron transport (PET), which is critical for plant energy conversion processes . The study highlighted that the effectiveness of inhibition is influenced by the lipophilicity of the substituents on the benzoxazole ring.

Table 2: PET Inhibition Activity

CompoundLog(1/IC50) (mol/L)Lipophilicity (log k)
Compound A-3.53.0
Compound B-4.02.5
Compound C-3.03.5

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with DNA : Some studies suggest that benzoxazole derivatives can intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compounds may inhibit key enzymes involved in metabolic pathways, leading to cell death in pathogenic organisms.
  • Photosystem II Targeting : The inhibition of PET indicates a specific interaction with components of photosystem II, affecting chlorophyll fluorescence and energy transfer .

Study on Antimycobacterial Activity

In a comprehensive evaluation, a series of twelve derivatives of this compound were synthesized and tested against various strains of mycobacteria. The findings revealed that specific ortho-substituted compounds exhibited superior activity compared to para-substituted ones, emphasizing the importance of molecular configuration in biological efficacy .

Imaging Studies in Alzheimer's Disease

Another significant application of styrylbenzoxazole derivatives is their use in imaging amyloid plaques associated with Alzheimer's disease. A derivative known as BF-168 has shown promise as a selective agent for recognizing amyloid plaques and neurofibrillary tangles in brain tissues . This highlights the potential for these compounds not only as therapeutic agents but also as diagnostic tools.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (E)-2-Styrylbenzoxazole, and how do solvents influence its yield and selectivity?

The synthesis of this compound typically involves condensation reactions between benzoxazole derivatives and styryl precursors. Solvent choice (e.g., polar aprotic solvents like DMF or DMSO) significantly impacts reaction kinetics and product distribution due to differences in dielectric constants and hydrogen-bonding capabilities . Catalysts such as Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) are often employed to enhance regioselectivity. Methodological optimization includes iterative testing of solvent-catalyst combinations under varying temperatures (80–120°C) and reaction times (12–48 hours), followed by HPLC or GC-MS analysis to quantify yields .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Structural validation relies on ¹H/¹³C NMR spectroscopy to confirm the (E)-configuration (e.g., coupling constants J = 12–16 Hz for trans-vinylic protons) and benzoxazole ring substitution patterns . Mass spectrometry (ESI-TOF or HRMS) provides molecular weight confirmation, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% threshold for biological assays) . X-ray crystallography, though less common, resolves stereochemical ambiguities .

Q. What are the key spectroscopic signatures of this compound in UV-Vis and fluorescence studies?

The compound exhibits strong UV absorption at λmax ≈ 320–350 nm (π→π* transitions) and fluorescence emission at 400–450 nm, influenced by solvent polarity. Methanol or DCM are preferred for minimizing aggregation-induced quenching. Researchers should calibrate instrument parameters (slit width, excitation wavelength) and use reference standards (e.g., quinine sulfate) for quantitative comparisons .

Advanced Research Questions

Q. How does this compound function as a Michael acceptor in asymmetric catalysis, and what methodologies enhance its enantioselectivity?

The electron-deficient styryl moiety enables nucleophilic additions (e.g., thiols, amines) at the β-position. Enantioselective reactions require chiral catalysts like Cinchona alkaloids or BINOL-derived phosphoric acids. Researchers should screen catalyst loadings (5–20 mol%), solvents (toluene, THF), and temperatures (−20°C to 25°C), monitoring enantiomeric excess (ee) via chiral HPLC or CD spectroscopy .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., IC50 variability in kinase inhibition assays) may stem from differences in cell lines, assay protocols, or compound purity. Robust resolution involves:

  • Meta-analysis of published datasets with standardized normalization (e.g., pIC50 values).
  • Dose-response reproducibility across independent labs using identical cell models (e.g., HEK293 vs. HeLa).
  • Structural analogs to isolate SAR trends .

Q. How can DFT calculations predict the reactivity of this compound in photochemical applications?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models HOMO-LUMO gaps, charge distribution, and excited-state dynamics (e.g., S0→S1 transitions). Researchers should validate computational results with experimental UV-Vis/fluorescence data and adjust solvent effects using the PCM model .

Q. What methodologies quantify the thermodynamic stability of this compound under varying pH and temperature conditions?

Accelerated stability studies involve:

  • Forced degradation (e.g., 0.1 M HCl/NaOH, 40–80°C) monitored by HPLC.
  • Kinetic modeling (Arrhenius plots) to extrapolate shelf-life.
  • DSC/TGA for melting point and decomposition enthalpy analysis .

Q. Methodological Considerations

Q. How to design controlled experiments to assess the photostability of this compound in polymer matrices?

  • Control groups : Unmodified polymer vs. polymer doped with this compound (1–5 wt%).
  • Light exposure : UV lamp (λ = 365 nm, 10 mW/cm²) for 24–72 hours.
  • Degradation metrics : FTIR (C=C bond retention) and tensile strength testing .

Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data?

Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation) for IC50 determination. Pairwise comparisons (ANOVA with Tukey’s post hoc test) identify significant differences (p < 0.05). Report confidence intervals (95%) and effect sizes (Cohen’s d) .

Q. How to reconcile open-data requirements with proprietary constraints in this compound research?

Implement de-identification protocols (e.g., removing synthesis vendor details) and data-sharing agreements compliant with GDPR or HIPAA. Use repositories like Zenodo for non-sensitive datasets (e.g., crystallographic CIF files) under CC-BY licenses .

Properties

IUPAC Name

2-[(E)-2-phenylethenyl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c1-2-6-12(7-3-1)10-11-15-16-13-8-4-5-9-14(13)17-15/h1-11H/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFNNZBYCMUAHY-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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